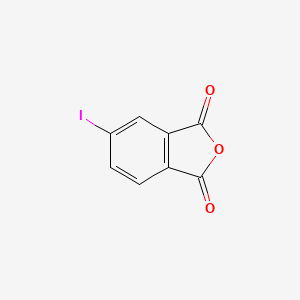

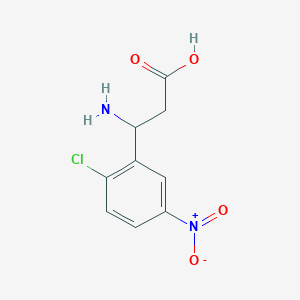

![molecular formula C11H11ClN4O2 B3050817 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 28924-63-2](/img/no-structure.png)

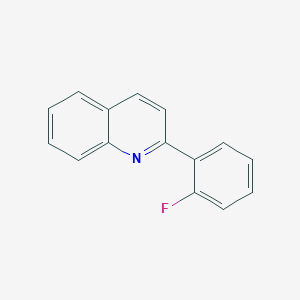

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. 1,2,4-Triazoles are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them valuable in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of similar compounds typically involves several steps. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. The amino group can participate in various reactions, such as condensation with carbonyl compounds. The ester group can undergo hydrolysis, among other reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester and related derivatives have been studied for their synthesis and structural properties. For instance, Şahin et al. (2014) synthesized a similar compound, 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, using X-ray diffraction techniques, characterizing it through IR, 1H NMR, and 13C NMR. They found that the compound forms a two-dimensional framework structure through strong intermolecular hydrogen bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives have been explored. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including a compound with a similar structure to the one . These compounds displayed good or moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Peptidomimetics and Biologically Active Compounds

Triazole derivatives, including 5-amino-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) highlights the use of these compounds in creating triazole-based scaffolds, which are important in medicinal chemistry for drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Crystal Structure Analysis

The crystal structure and synthesis process of similar compounds have been a focus in research, providing insights into their molecular arrangement and potential applications. For example, the study by Wang and Dong (2009) on a closely related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, used techniques like X-ray crystallography, NMR, and IR for analysis (Wang & Dong, 2009).

Synthesis of Complex Molecules

The synthesis of complex molecules incorporating triazole structures, such as the one , has been a significant area of research. Various methodologies and catalysts have been explored to synthesize these structures efficiently and with high specificity, as detailed in studies like that by Syrota et al. (2019) (Syrota, Kemskiy, Bol’but, & Vovk, 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves the reaction of 4-chloroaniline with ethyl 4-azidobutyrate to form 5-[(4-Chlorophenyl)amino]-1-ethyl-1H-1,2,3-triazole-4-carboxylate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 4-azidobutyrate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in ethyl acetate and add ethyl 4-azidobutyrate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 5-[(4-Chlorophenyl)amino]-1-ethyl-1H-1,2,3-triazole-4-carboxylate.", "Step 4: Dissolve the product in hydrochloric acid and reflux for 2 hours.", "Step 5: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester." ] } | |

Número CAS |

28924-63-2 |

Nombre del producto |

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester |

Fórmula molecular |

C11H11ClN4O2 |

Peso molecular |

266.68 g/mol |

Nombre IUPAC |

ethyl 5-(4-chloroanilino)-2H-triazole-4-carboxylate |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,16) |

Clave InChI |

MEYGIEGWBVQWMK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |

SMILES canónico |

CCOC(=O)C1=NNN=C1NC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone](/img/structure/B3050740.png)

![5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one](/img/structure/B3050744.png)

![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)